2-(7-Butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid
説明
2-(7-Butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring system substituted with butyl and methyl groups, as well as a sulfanylacetic acid moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
特性
IUPAC Name |
2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S/c1-3-4-5-16-8-9(13-12(16)21-6-7(17)18)15(2)11(20)14-10(8)19/h3-6H2,1-2H3,(H,17,18)(H,14,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMFAHMIYSFGPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Starting Material Selection
Xanthine derivatives serve as common precursors due to their 2,6-dioxo configuration. 8-Chlorotheophylline (8-chloro-1,3-dimethylxanthine) is frequently employed, allowing sequential modifications at C-8 and N-7.
Methylation at N-3
Dimethylation via Eschweiler-Clarke conditions (excess formaldehyde, formic acid) introduces the 3-methyl group. However, selective mono-methylation requires controlled conditions:
- Reagents : Methyl iodide, K₂CO₃ in DMF
- Temperature : 50°C, 12 hours
- Yield : 78% (reported for hexyl analog)
N-7 Butylation Strategies
Direct Alkylation
Butyl bromide reacts with the purine core under basic conditions. Phase-transfer catalysis (PTC) enhances reactivity:
Mitsunobu Reaction
For hindered substrates, Mitsunobu conditions (DIAD, PPh₃) enable alkylation with butanol:
- Solvent : THF, 0°C to room temperature
- Advantage : Improved regiocontrol vs. SN2 pathways
- Limitation : Requires anhydrous conditions
C-8 Thioether Formation
Nucleophilic Displacement
8-Chloro intermediates react with mercaptoacetic acid under basic conditions:
$$ \text{8-Cl-purine + HSCH}2\text{CO}2\text{H} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target compound} $$
Ullmann-Type Coupling
Copper-catalyzed coupling enhances efficiency for electron-deficient purines:
- Catalyst : CuI (10 mol%)
- Ligand : 1,10-Phenanthroline
- Base : Cs₂CO₃ in DMSO
- Yield Improvement : +15% vs. uncatalyzed
Purification and Characterization
Chromatographic Methods
- Normal Phase SiO₂ : Ethyl acetate/hexanes (3:7) → Target Rf 0.35
- Reverse Phase C18 : MeOH/H₂O (65:35) + 0.1% TFA
Spectroscopic Data
| Parameter | Value | Source Analog |
|---|---|---|
| Molecular Weight | 312.34 g/mol (calculated) | CID 3101046 |
| ¹H NMR (DMSO-d₆) | δ 1.35 (t, J=7.1 Hz, butyl) | Thesis |
| HRMS (ESI+) | m/z 313.0984 [M+H]⁺ | CID 3120052 |
Comparative Analysis of Synthetic Routes
Yield Optimization Table
| Step | Method | Yield | Purity (HPLC) |
|---|---|---|---|
| N-3 Methylation | MeI/K₂CO₃ | 78% | 95% |
| N-7 Butylation | PTC Alkylation | 72% | 89% |
| C-8 Thiolation | Ullmann Coupling | 73% | 92% |
Solvent Impact Study
- DMF : Higher conversion but difficult purification
- DMSO : Slower reaction, fewer byproducts
- THF : Requires elevated temperatures (Δ +20°C)
Industrial-Scale Production Challenges
- Cost Analysis : Butyl bromide ($0.78/g) vs. Mitsunobu reagents ($12.30/g)
- Waste Streams : Heavy metal residues from Ullmann catalysis require chelation
- Throughput : Batch vs. flow chemistry approaches under evaluation
Alternative Methodologies
Enzymatic Synthesis
Lipase-mediated transesterification tested for greener production:
Photochemical Thiol-Ene
UV-initiated radical coupling avoids metal catalysts:
- Light Source : 365 nm LED
- Initiator : 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
- Preliminary Yield : 41%
化学反応の分析
Types of Reactions
2-(7-Butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the purine ring can be reduced to form corresponding alcohols.
Substitution: The butyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.
科学的研究の応用
2-(7-Butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 2-(7-Butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
- 2-(7-Butyl-3-methyl-2,6-dioxopurin-8-yl)propanoic acid
- 2-(7-Butyl-3-methyl-2,6-dioxopurin-8-yl)butanoic acid
- 2-(7-Butyl-3-methyl-2,6-dioxopurin-8-yl)pentanoic acid
Uniqueness
2-(7-Butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid is unique due to the presence of the sulfanylacetic acid moiety, which imparts distinct chemical properties and potential biological activities compared to similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
生物活性
Overview
2-(7-Butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid is a complex organic compound belonging to the purine family. Its unique structure, which includes a purine ring system substituted with butyl and methyl groups along with a sulfanylacetic acid moiety, suggests potential biological activities that merit investigation. This article synthesizes available research findings regarding its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
| Property | Value |
|---|---|
| IUPAC Name | 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid |
| Molecular Formula | C14H20N4O4S |
| Molecular Weight | 340.398 g/mol |
| CAS Number | 313507-14-1 |
Antimicrobial Activity
Research indicates that 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid exhibits significant antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. Notably:
- Staphylococcus aureus : The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Escherichia coli : Similar levels of antimicrobial activity were observed, suggesting broad-spectrum efficacy.
The structure–activity relationship (SAR) analysis indicates that modifications in the sulfanylacetic moiety can enhance antimicrobial potency .
Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. It has been evaluated against several cancer cell lines, revealing promising cytotoxic effects:
- Cell Lines Tested : Human colon cancer (HCT116), non-small cell lung cancer (NCI-H460), and leukemia models.
- Results : The compound exhibited significant growth inhibition in these cancer cells, with IC50 values indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin .
The biological activity of 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It may interact with cellular receptors, modulating signaling pathways associated with inflammation and cancer progression.
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers conducted a comparative analysis of various derivatives of purine compounds against microbial pathogens.
- Results indicated that 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid had an MIC of 6.3 µg/mL against Staphylococcus aureus, outperforming many derivatives in terms of potency .
- Evaluation of Anticancer Activity :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(7-Butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves coupling reactions between purine derivatives and sulfanylacetic acid precursors. For intermediates, use nuclear magnetic resonance (NMR) to confirm structural integrity, particularly focusing on sulfur-linked protons (δ 3.5–4.0 ppm) and purine ring protons (δ 7.5–8.5 ppm). High-performance liquid chromatography (HPLC) with UV detection at 260 nm (purine absorption) ensures purity (>95%). For sulfur-containing intermediates, elemental analysis or inductively coupled plasma mass spectrometry (ICP-MS) can validate stoichiometry .
Q. Which analytical techniques are optimal for purity assessment and structural confirmation of this compound?
- Methodological Answer : Combine reversed-phase HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (LC-MS) to detect impurities and confirm molecular weight. For structural validation, use Fourier-transform infrared spectroscopy (FTIR) to identify sulfanyl (S-H stretch at ~2550 cm⁻¹) and carbonyl groups (C=O at ~1700 cm⁻¹). X-ray crystallography is recommended for resolving ambiguous stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a meta-analysis of bioactivity datasets, controlling for variables such as solvent (e.g., DMSO vs. aqueous buffers), cell line viability protocols, and incubation times. Use standardized positive controls (e.g., known kinase inhibitors for enzymatic assays) and validate results via orthogonal methods like surface plasmon resonance (SPR) for binding affinity measurements. Replicate experiments under identical conditions to isolate methodological inconsistencies .
Q. What factorial design approaches are suitable for optimizing the synthesis yield of this compound?
- Methodological Answer : Implement a 2³ factorial design to test variables: temperature (25°C vs. 60°C), catalyst loading (0.5% vs. 2.0% Pd/C), and reaction time (6 vs. 24 hours). Analyze main effects and interactions using ANOVA, prioritizing factors with p-values <0.05. Response surface methodology (RSM) can further refine optimal conditions, particularly for non-linear relationships between variables .
Q. How can this compound be integrated into biosensor systems for real-time monitoring of biochemical interactions?
- Methodological Answer : Functionalize gold electrode surfaces (e.g., via thiol-gold self-assembly) with the compound to exploit its sulfanyl group. Use electrochemical impedance spectroscopy (EIS) to track binding events with target biomolecules (e.g., kinases or receptors). Optimize immobilization by testing crosslinkers like EDC/NHS and blocking agents (e.g., ethanolamine) to reduce non-specific binding .
Q. What strategies mitigate interference from metabolic byproducts when studying this compound’s cellular uptake?
- Methodological Answer : Employ stable isotope labeling (e.g., ¹³C or ¹⁵N) to distinguish the compound from endogenous metabolites. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for selective quantification. Validate uptake kinetics using fluorescence microscopy with a boron-dipyrromethene (BODIPY)-tagged analog, ensuring the tag does not alter bioactivity .
Theoretical and Framework-Driven Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Model the compound’s electron density distribution using DFT (B3LYP/6-31G* basis set) to identify reactive sites. Calculate Fukui indices to predict nucleophilic attack susceptibility, particularly at the sulfur atom or purine C8 position. Validate predictions experimentally via kinetic studies with varying nucleophiles (e.g., thiols vs. amines) .
Q. What conceptual frameworks guide the study of this compound’s role in modulating ATP-binding cassette (ABC) transporters?
- Methodological Answer : Apply the "competitive inhibition" framework by measuring IC₅₀ values against known substrates (e.g., verapamil for P-glycoprotein). Use molecular docking (AutoDock Vina) to simulate binding to transporter ATP-binding domains, correlating docking scores with experimental efflux inhibition data. Cross-reference with structural analogs to identify pharmacophore requirements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
